REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[O:9]=[CH:10][c:11]1[cH:12][c:13]([OH:14])[c:15]([O:16][CH3:17])[cH:18][cH:19]1>>[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[O:14][c:13]1[cH:12][c:11]([CH:10]=[O:9])[cH:19][cH:18][c:15]1[O:16][CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1O
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Name
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Type
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product
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Smiles
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COc1ccc(C=O)cc1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |